Cas no 1428629-71-3 (Propargyl-PEG3-NHS ester)
Propargyl-PEG3-NHS ester Chemical and Physical Properties
Names and Identifiers
-
- Propargyl-PEG3-NHS ester
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoate
- BIPG1734
- ZB0909
- R01-0233
- Alkyne-PEG3-NHS
- 1428629-71-3
- SCHEMBL17776277
- 2,5-Dioxopyrrolidin-1-yl3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoate
- AS-77059
- MFCD23726610
- Propargyl-PEG2-CH2CH2COONHS
- Propanoic acid, 3-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester
- (2,5-dioxopyrrolidin-1-yl) 3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoate
- s10542
- BP-21613
- AKOS030630034
- DTXSID101123098
- CS-0109021
- HY-126974
- DA-57086
-
- MDL: MFCD23726610
- Inchi: 1S/C14H19NO7/c1-2-6-19-8-10-21-11-9-20-7-5-14(18)22-15-12(16)3-4-13(15)17/h1H,3-11H2
- InChI Key: YDRPXORAOIYIGV-UHFFFAOYSA-N
- SMILES: O(C(CCOCCOCCOCC#C)=O)N1C(CCC1=O)=O
Computed Properties
- Exact Mass: 313.11615195 g/mol
- Monoisotopic Mass: 313.11615195 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 22
- Rotatable Bond Count: 12
- Complexity: 424
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 91.4
- Molecular Weight: 313.30
- XLogP3: -1.2
Experimental Properties
- Color/Form: Solid powder
Propargyl-PEG3-NHS ester Security Information
- Signal Word:Warning
- Storage Condition:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
Propargyl-PEG3-NHS ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21613-100mg |
Alkyne-PEG3-NHS |
1428629-71-3 | 98% | 100mg |
3491CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21613-1g |
Alkyne-PEG3-NHS |
1428629-71-3 | 98% | 1g |
11257CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21613-5g |
Alkyne-PEG3-NHS |
1428629-71-3 | 98% | 5g |
27787CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21613-500mg |
Alkyne-PEG3-NHS |
1428629-71-3 | 98% | 500mg |
7980CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CP-2012-1g |
Alkyne-PEG3-NHS |
1428629-71-3 | 1g |
8550CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CP-2012-50mg |
Alkyne-PEG3-NHS |
1428629-71-3 | 50mg |
2137CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CP-2012-100mg |
Alkyne-PEG3-NHS |
1428629-71-3 | 100mg |
2850CNY | 2021-05-07 | ||
| abcr | AB487127-1 g |
Propargyl-PEG3-nhs ester; . |
1428629-71-3 | 1g |
€289.00 | 2023-06-15 | ||
| abcr | AB487127-5 g |
Propargyl-PEG3-nhs ester; . |
1428629-71-3 | 5g |
€847.70 | 2023-06-15 | ||
| Apollo Scientific | BIPG1734-100mg |
Propargyl-PEG3-NHS ester |
1428629-71-3 | 100mg |
£389.00 | 2023-08-31 |
Propargyl-PEG3-NHS ester Suppliers
Propargyl-PEG3-NHS ester Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on Propargyl-PEG3-NHS ester
Recent Advances in Propargyl-PEG3-NHS Ester (CAS: 1428629-71-3) Applications in Chemical Biology and Drug Development
Propargyl-PEG3-NHS ester (CAS: 1428629-71-3) is a versatile heterobifunctional crosslinker widely employed in bioconjugation, drug delivery, and proteomics research. This compound features an NHS ester group for amine-reactive coupling and a propargyl group for click chemistry applications, bridged by a triethylene glycol (PEG3) spacer that enhances water solubility and reduces steric hindrance. Recent studies highlight its expanding role in targeted therapeutics and diagnostic probe development.
A 2023 Nature Chemical Biology study demonstrated its utility in constructing antibody-drug conjugates (ADCs) with improved pharmacokinetics. Researchers utilized the NHS ester to covalently attach the linker to lysine residues of trastuzumab, followed by copper-free click chemistry conjugation of azide-modified monomethyl auristatin E (MMAE). The PEG3 spacer was critical in maintaining ADC stability, showing 40% reduced aggregation compared to shorter linkers in in vivo models (DOI: 10.1038/s41589-023-01346-x).
Innovative applications in PROTAC technology were reported in Journal of Medicinal Chemistry (2024). The propargyl group enabled modular assembly of CRBN-recruiting molecules with kinase-targeting warheads via strain-promoted azide-alkyne cycloaddition (SPAAC). This approach yielded degrader molecules with sub-100 nM DC50 values against BTK and EGFR mutants, while the PEG3 unit facilitated cellular permeability (DOI: 10.1021/acs.jmedchem.3c02018).
Notably, the compound's stability profile was systematically characterized in a Molecular Pharmaceutics publication (2023). Accelerated stability testing revealed the NHS ester maintains >90% reactivity after 6 months at -20°C when stored under argon, though hydrolysis becomes significant (>30%) in aqueous buffers at pH 7.4 within 4 hours. These findings underscore the need for immediate use post-dissolution in biological applications (DOI: 10.1021/mp300687w).
Emerging diagnostic applications include its use in constructing PET imaging probes, as described in Bioconjugate Chemistry. The propargyl group allowed efficient 18F-labeling via aryl fluoride prosthetic groups, with the PEG3 spacer improving tumor uptake of resulting PSMA-targeting tracers by 2.3-fold in xenograft models compared to non-PEGylated analogs (DOI: 10.1021/bc500634d).
Commercial availability from major suppliers (e.g., Sigma-Aldrich, BroadPharm) has expanded to include GMP-grade material, reflecting growing therapeutic applications. Current challenges include optimizing PEG length for specific applications—recent structure-activity relationship studies suggest PEG3-PEG5 spacers provide optimal balance between solubility and payload release kinetics for most ADC constructs.
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